molecular formula C8H11BrN2O2S B13076227 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide

Cat. No.: B13076227
M. Wt: 279.16 g/mol
InChI Key: GXQMBGYXGHDXOR-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, an ethyl group, and a sulfonamide group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide typically involves the bromination of 5-methylpyridine followed by sulfonamide formation. One common method includes:

    Bromination: 5-methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position of the pyridine ring.

    Sulfonamide Formation: The brominated product is then reacted with ethylamine and a sulfonyl chloride to form the sulfonamide group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and sulfonamide groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Lacks the ethyl and sulfonamide groups, making it less versatile in certain applications.

    N-Ethyl-5-methylpyridine-3-sulfonamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    5-Methylpyridine-3-sulfonamide:

Uniqueness

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide is unique due to the combination of functional groups it possesses. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.16 g/mol

IUPAC Name

2-bromo-N-ethyl-5-methylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11BrN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3

InChI Key

GXQMBGYXGHDXOR-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC(=C1)C)Br

Origin of Product

United States

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